(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a complex organic molecule featuring a triazole ring, a pyrimidine ring, a piperazine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The triazole and pyrimidine rings are then coupled using a suitable linker, such as a piperazine ring, through nucleophilic substitution reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens. Its triazole and pyrimidine rings are known to interact with microbial enzymes, inhibiting their activity.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interacting with specific molecular targets, such as kinases and DNA.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes and receptors. The triazole ring is known to bind to the active sites of enzymes, disrupting their normal function. The pyrimidine ring can interact with DNA, leading to the inhibition of DNA replication and transcription. The piperazine ring enhances the compound’s solubility and bioavailability, allowing it to effectively reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
(E)-2-(4-(1H-1,2,4-triazol-1-yl)styryl)-4-(alkyl/arylmethyleneoxy)quinazoline: Used as an antimicrobial agent.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Investigated for their cytotoxic activities against cancer cells.
Uniqueness
The uniqueness of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone lies in its multi-functional structure, which allows it to interact with a variety of biological targets. Its combination of triazole, pyrimidine, and piperazine rings provides a versatile platform for the development of new therapeutic agents.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O2/c1-28-15-3-2-13(19)8-14(15)18(27)25-6-4-24(5-7-25)16-9-17(22-11-21-16)26-12-20-10-23-26/h2-3,8-12H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUJWSIOMLVKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.